2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Overview
Description
2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that features a unique combination of a furan ring, an amide group, and a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic reactions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of Furan Amide Group: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with an amide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzothiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which 2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The furan ring and amide group are crucial for binding interactions, while the benzothiophene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-amido)benzoic acid: Similar in structure but lacks the benzothiophene core.
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid: Lacks the furan amide group.
2-(Furan-2-amido)-1-benzothiophene-3-carboxylic acid: Similar but without the methyl group.
Uniqueness
2-(Furan-2-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H15NO4S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(furan-2-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO4S/c1-8-4-5-9-11(7-8)21-14(12(9)15(18)19)16-13(17)10-3-2-6-20-10/h2-3,6,8H,4-5,7H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
BCNYNLZUUAPJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 |
solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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